molecular formula C15H13FO2 B7962675 Methyl 2-fluoro-5-(3-methylphenyl)benzoate

Methyl 2-fluoro-5-(3-methylphenyl)benzoate

Cat. No.: B7962675
M. Wt: 244.26 g/mol
InChI Key: PJANICMQZKEQEK-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(3-methylphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom at the 2-position and a 3-methylphenyl group at the 5-position of the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-(3-methylphenyl)benzoate typically involves the esterification of 2-fluoro-5-(3-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(3-methylphenyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the fluorine atom.

    Reduction: Methyl 2-fluoro-5-(3-methylphenyl)benzyl alcohol.

    Oxidation: Methyl 2-fluoro-5-(3-methylphenyl)benzoic acid.

Scientific Research Applications

Methyl 2-fluoro-5-(3-methylphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-(3-methylphenyl)benzoate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, thereby influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Lacks the 3-methylphenyl group, resulting in different chemical and biological properties.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boron-based functional group, which imparts unique reactivity and applications.

Uniqueness

Methyl 2-fluoro-5-(3-methylphenyl)benzoate is unique due to the combination of the fluorine atom and the 3-methylphenyl group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-fluoro-5-(3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-4-3-5-11(8-10)12-6-7-14(16)13(9-12)15(17)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANICMQZKEQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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